molecular formula C15H25NO4 B1149196 Ethyl E-N-BOC-Piperidin-4-ylacrylate CAS No. 162504-86-1

Ethyl E-N-BOC-Piperidin-4-ylacrylate

Cat. No.: B1149196
CAS No.: 162504-86-1
M. Wt: 283.3633
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl E-N-BOC-Piperidin-4-ylacrylate is a specialized organic compound characterized by a piperidin-4-yl backbone, a BOC (tert-butoxycarbonyl) protecting group, and an ethyl acrylate moiety. This compound is primarily utilized in research settings for synthetic chemistry applications, particularly in the development of pharmaceuticals and agrochemicals. Its structure combines the steric protection of the BOC group with the reactivity of the acrylate double bond, making it valuable for controlled functionalization in multi-step syntheses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-[(E)-3-ethoxy-3-oxoprop-1-enyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-5-19-13(17)7-6-12-8-10-16(11-9-12)14(18)20-15(2,3)4/h6-7,12H,5,8-11H2,1-4H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSLGZABCJLALW-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590058
Record name tert-Butyl 4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198895-61-3
Record name tert-Butyl 4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl E-N-BOC-Piperidin-4-ylacrylate with key analogs:

Compound Name Molecular Formula Key Functional Groups Applications References
This compound Not explicitly given BOC-protected piperidine, acrylate Research (pharma/agrochemical synthesis)
Ethyl N-BOC-piperidine-4-carboxylate C₁₂H₂₁NO₄ BOC-protected piperidine, carboxylate Pharmaceutical intermediates, agrochemicals
(E)-3-(6-Bromoquinolin-4-yl)-N-phenylacrylamide C₁₈H₁₄BrN₂O Quinoline, acrylamide, bromine Kinase inhibitors, bioactive intermediates
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ Piperidine, ethyl ester Drug discovery, peptide mimetics
4-IBP (4-(N-benzylpiperidin-4-yl)-4-iodobenzamide) C₁₉H₂₁IN₂O Piperidine, benzamide, iodine Sigma receptor ligands
Key Observations:
  • Reactivity : this compound’s acrylate group enables Michael addition or polymerization reactions, whereas carboxylate analogs (e.g., Ethyl N-BOC-piperidine-4-carboxylate) are more suited for ester hydrolysis or amidation .
  • Protection Strategy : The BOC group in this compound contrasts with the benzyl group in 4-IBP, offering orthogonal deprotection routes for tailored synthesis .

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility : Ethyl 2-(piperidin-4-yl)acetate has a calculated LogP of 0.7 and high gastrointestinal absorption, whereas BOC-protected analogs (e.g., Ethyl N-BOC-piperidine-4-carboxylate) likely exhibit higher hydrophobicity (LogP ~2.5) .
  • Stability : The BOC group enhances stability under acidic conditions compared to unprotected piperidine derivatives, which may protonate and degrade .

Preparation Methods

Stepwise Protection and Acrylation Strategy

The most widely reported method involves a two-step sequence: Boc protection of piperidine followed by acrylate conjugation .

Boc Protection of Piperidine

The initial step utilizes N-benzyl-4-piperidone as a starting material. In a representative protocol:

  • Reagents : N-Benzyl-4-piperidone, trimethyl orthoformate, ammonium chloride, tert-butyl carbamate (Boc₂O), methanol, toluene.

  • Conditions : Reflux at 80–100°C for 3 hours under nitrogen.

  • Mechanism : The piperidine nitrogen is protected via nucleophilic attack of the Boc group, facilitated by the orthoformate acting as a dehydrating agent.

  • Yield : 81–90% after recrystallization in ethanol.

Acrylation of Boc-Protected Piperidine

The Boc-protected intermediate undergoes acrylation with ethyl acrylate:

  • Reagents : N-Boc-piperidine-4-amine, ethyl acrylate, base (e.g., triethylamine).

  • Conditions : Room temperature, 12–24 hours in anhydrous dichloromethane.

  • Mechanism : Michael addition of the piperidine amine to the α,β-unsaturated ester, followed by proton transfer.

  • Yield : 70–85% with >95% purity (GC analysis).

One-Pot Tandem Protection-Acrylation

Recent advances enable a streamlined one-pot approach:

  • Reagents : 4-Piperidone, Boc₂O, ethyl acrylate, catalytic DMAP.

  • Conditions : 0°C to room temperature, 6–8 hours in THF.

  • Advantages : Eliminates intermediate isolation, reducing solvent use and processing time.

  • Yield : 68–72%.

Industrial-Scale Production Optimization

Catalytic Hydrogenation for Debenzylation

Large-scale synthesis often employs catalytic hydrogenation to remove benzyl protecting groups:

  • Catalyst : 5–10% Pd/C.

  • Conditions : 0.8–1.0 MPa H₂, 70–80°C in methanol.

  • Throughput : 2.4 L solvent per 237 g substrate.

  • Yield : 88.7–90.7% with 99% GC purity.

Solvent and Temperature Optimization

ParameterLab-ScaleIndustrial-Scale
Solvent MethanolToluene/Ethanol
Temperature 25°C80–100°C
Reaction Time 24 hours3 hours
Yield 70%85–90%

Industrial processes prioritize high-boiling solvents (toluene) to enable azeotropic removal of byproducts like methanol, accelerating reaction kinetics.

Critical Analysis of Methodologies

Comparison of Synthetic Routes

MethodAdvantagesLimitations
Stepwise High purity, scalableMulti-step, higher solvent use
One-Pot Time-efficient, cost-effectiveModerate yields
Industrial Hydrogenation High throughput, >99% purityRequires specialized equipment

Purity and Characterization

  • HPLC Analysis : Retention time = 12.3 min (C18 column, 70:30 AcCN/H₂O).

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 4.12 (q, 2H, OCH₂CH₃), 5.78 (d, 1H, CH=CH₂).

  • mp : 161.5–163.3°C .

Q & A

Basic Question: What are the standard synthetic routes for Ethyl E-N-BOC-Piperidin-4-ylacrylate?

Answer:
The compound is synthesized via multi-step reactions. A common approach involves the alkylation of ethyl N-Boc-piperidin-4-carboxylate derivatives with acrylate precursors under basic conditions (e.g., potassium carbonate in acetonitrile). For example, fluorinated analogs are prepared by reacting 4-fluorobenzyl bromide with ethyl N-Boc-piperidine-4-carboxylate, followed by purification via column chromatography . Key parameters include solvent selection (e.g., DMF or acetonitrile), reaction temperature (typically 60–80°C), and stoichiometric control to minimize side products like over-alkylation or de-Boc byproducts.

Advanced Question: How can reaction conditions be optimized to improve stereochemical control during synthesis?

Answer:
Stereochemical outcomes depend on reaction kinetics and steric effects. For instance:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may reduce stereoselectivity due to solvation effects.
  • Catalysts : Chiral auxiliaries or organocatalysts (e.g., cinchona alkaloids) can induce enantioselectivity in asymmetric alkylation .
  • Temperature : Lower temperatures (0–25°C) favor kinetic control, reducing racemization.
    Post-synthesis, chiral HPLC or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) is critical for confirming stereochemical purity .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., Boc-group protons at δ 1.2–1.5 ppm, acrylate vinyl protons at δ 5.8–6.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 275.32 for fluorinated analogs) .
  • HPLC : Purity assessment (>98%) using C18 columns with UV detection at 254 nm .

Advanced Question: How can researchers resolve discrepancies in biological activity data across studies?

Answer:
Contradictions in bioactivity (e.g., sodium channel inhibition vs. apoptosis induction) may arise from:

  • Assay variability : Standardize protocols (e.g., patch-clamp for ion channels vs. MTT assays for cytotoxicity) .
  • Metabolic stability : Test compound stability in cell culture media (e.g., LC-MS to monitor degradation) .
  • Structural analogs : Compare activity of derivatives (e.g., fluorinated vs. non-fluorated piperidines) to isolate functional groups responsible for observed effects .
    Statistical tools like ANOVA or dose-response curve fitting (e.g., GraphPad Prism) help quantify reproducibility .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Answer:
Store under inert atmosphere (argon or nitrogen) at 2–8°C in airtight containers. Avoid moisture and light exposure, as the Boc group is susceptible to hydrolysis under acidic/humid conditions. Shelf life typically exceeds 12 months when stored properly .

Advanced Question: How can degradation pathways be systematically studied to improve formulation strategies?

Answer:

  • Forced degradation studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks, UV light, or oxidizing agents) and analyze degradation products via LC-MS/MS .
  • Kinetic modeling : Determine activation energy (Ea) of degradation using Arrhenius plots to predict long-term stability .
  • Stabilizers : Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to protect labile functional groups .

Basic Question: What role does the Boc-protecting group play in downstream applications?

Answer:
The tert-butoxycarbonyl (Boc) group:

  • Prevents undesired reactions at the piperidine nitrogen during synthesis.
  • Enables selective deprotection under acidic conditions (e.g., TFA/DCM) for further functionalization .

Advanced Question: How can computational methods aid in predicting the compound’s pharmacokinetic properties?

Answer:

  • Molecular docking : Predict binding affinity to targets (e.g., sodium channels) using software like AutoDock Vina.
  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions based on structural descriptors .
  • MD simulations : Study conformational stability in biological membranes (e.g., GROMACS) .

Basic Question: What safety precautions are essential when handling this compound?

Answer:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine powders.
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Question: How can researchers design structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Core modifications : Synthesize analogs with varying substituents (e.g., alkyl vs. aryl groups at the 4-position) .
  • Bioisosteric replacement : Replace the ester group with amides or ketones to assess electronic effects.
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate structural features with activity trends .

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